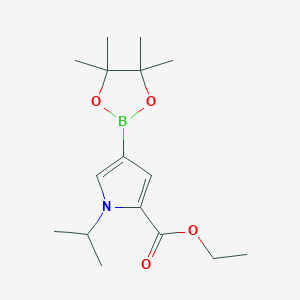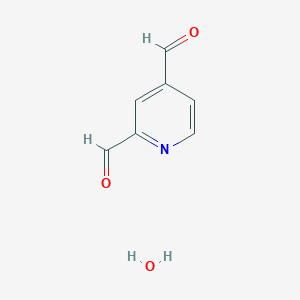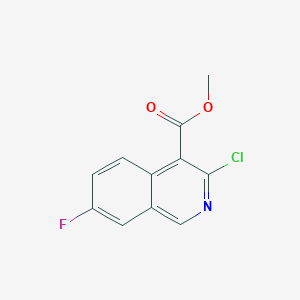
5-Ethenyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-methylaniline is an organic compound with the molecular formula C9H11N It is a derivative of aniline, where the amino group is substituted with an ethenyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a suitable aryl halide with an amine source.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Ethenyl-2-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Similar structure but lacks the ethenyl group.
5-Ethynyl-2-methylaniline: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
5-Ethenyl-2-methylaniline is unique due to the presence of both an ethenyl and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
35781-37-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
5-ethenyl-2-methylaniline |
InChI |
InChI=1S/C9H11N/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1,10H2,2H3 |
InChI Key |
SGMGVYDSPXFBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


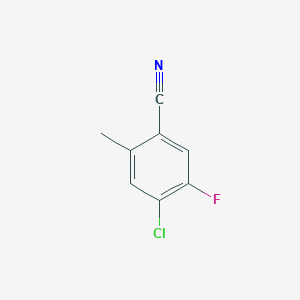

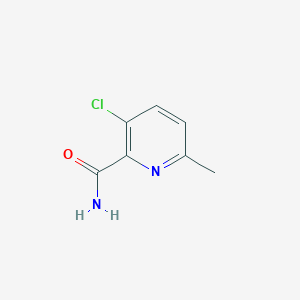
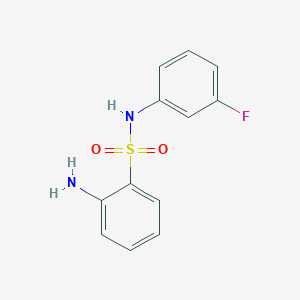
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
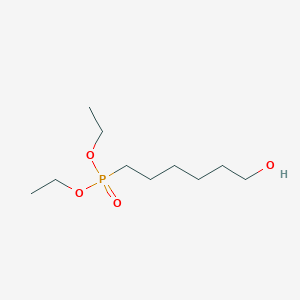
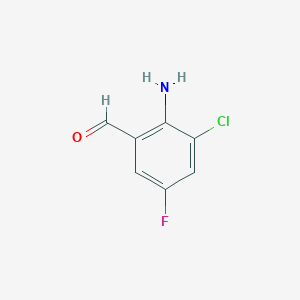
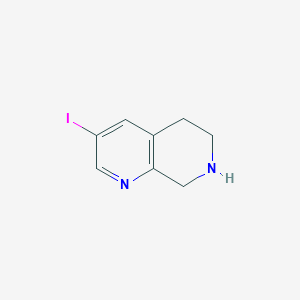

![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
